molecular formula C12H16N2O3 B5224100 N-(2-methoxyphenyl)-N'-propylethanediamide

N-(2-methoxyphenyl)-N'-propylethanediamide

Cat. No.: B5224100
M. Wt: 236.27 g/mol
InChI Key: IKAXRXCVGWBGIV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-propylethanediamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-propylethanediamide typically involves the reaction of 2-methoxyaniline with propionyl chloride to form N-(2-methoxyphenyl)propionamide. This intermediate is then reacted with ethylenediamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of N-(2-methoxyphenyl)-N’-propylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-propylethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(2-hydroxyphenyl)-N’-propylethanediamide.

    Reduction: The amide group can be reduced to an amine, resulting in the formation of N-(2-methoxyphenyl)-N’-propylethanediamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) in the presence of appropriate electrophiles are employed.

Major Products

The major products formed from these reactions include N-(2-hydroxyphenyl)-N’-propylethanediamide, N-(2-methoxyphenyl)-N’-propylethanediamine, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-N’-propylethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-propylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes and exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar in structure but with an acetamide group instead of a propylethanediamide moiety.

    N-(2-methoxyphenyl)-N’-methylurea: Contains a urea group instead of an ethanediamide group.

    2-methoxyphenyl isocyanate: An isocyanate derivative with a similar methoxyphenyl group.

Uniqueness

N-(2-methoxyphenyl)-N’-propylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy group and the propylethanediamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-8-13-11(15)12(16)14-9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAXRXCVGWBGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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